
(1-Phenylethyl)(methylamino)(phenylamino)phosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Phenylethyl)(methylamino)(phenylamino)phosphine oxide is an organophosphorus compound that contains both amino and phosphine oxide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenylethyl)(methylamino)(phenylamino)phosphine oxide typically involves the reaction of a phosphine precursor with appropriate amine reagents. One common method involves the reaction of chlorodiphenylphosphine with (1-phenylethyl)methylamine and phenylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(1-Phenylethyl)(methylamino)(phenylamino)phosphine oxide can undergo various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to the corresponding phosphine using reducing agents such as phenylsilane.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Phenylsilane or other silane-based reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Further oxidized phosphine oxides.
Reduction: Corresponding phosphines.
Substitution: Substituted phosphine oxides with new functional groups.
Aplicaciones Científicas De Investigación
(1-Phenylethyl)(methylamino)(phenylamino)phosphine oxide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1-Phenylethyl)(methylamino)(phenylamino)phosphine oxide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. It can also interact with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylethylamine: A primary amine with similar structural features.
Phenylsilane: A reducing agent used in similar chemical reactions.
1-Phenyl-2-(phenylamino)ethanone: A compound with similar functional groups and applications.
Uniqueness
(1-Phenylethyl)(methylamino)(phenylamino)phosphine oxide is unique due to its combination of amino and phosphine oxide functional groups, which confer distinct chemical reactivity and potential applications. Its ability to act as a ligand and participate in various chemical reactions makes it a versatile compound in both research and industrial settings.
Propiedades
Número CAS |
675622-46-5 |
|---|---|
Fórmula molecular |
C15H19N2OP |
Peso molecular |
274.30 g/mol |
Nombre IUPAC |
N-[methylamino(1-phenylethyl)phosphoryl]aniline |
InChI |
InChI=1S/C15H19N2OP/c1-13(14-9-5-3-6-10-14)19(18,16-2)17-15-11-7-4-8-12-15/h3-13H,1-2H3,(H2,16,17,18) |
Clave InChI |
XJUKPIQHNJDXRC-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)P(=O)(NC)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


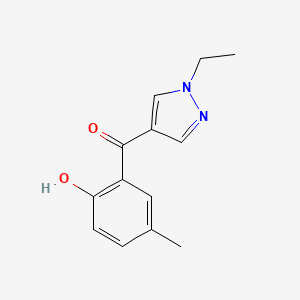
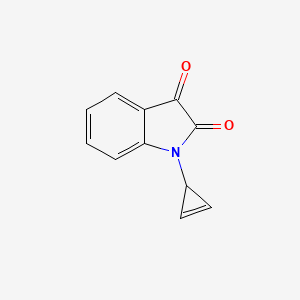
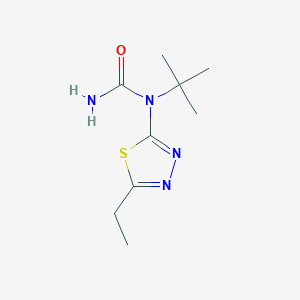
![2-[4-[4-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12530371.png)
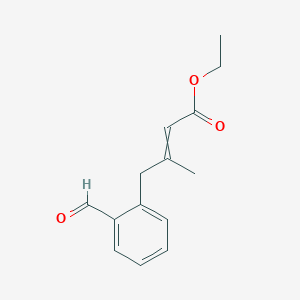
![1-(Cyclohexylmethyl)-3-ethenyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole](/img/structure/B12530380.png)
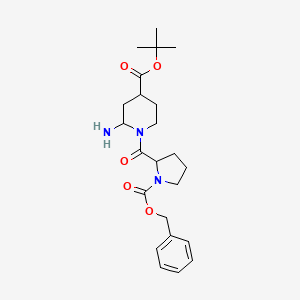

![1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene](/img/structure/B12530408.png)
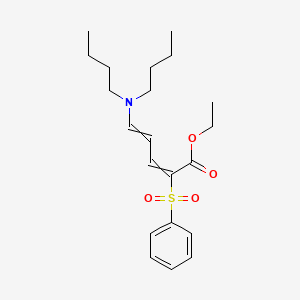
![Benzamide, N-[(phenylamino)-1-piperidinylmethylene]-](/img/structure/B12530416.png)

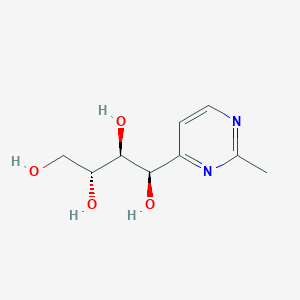
![Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester](/img/structure/B12530439.png)
